N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide
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Overview
Description
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a chlorothiophene ring, an oxadiazole ring, and a benzamide moiety with a dibutylsulfamoyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, 5-chlorothiophene-2-carboxylic acid can be reacted with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl3) to yield the oxadiazole ring.
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Attachment of the Benzamide Moiety: : The oxadiazole derivative is then coupled with 4-(dibutylsulfamoyl)benzoic acid or its activated ester (such as the acid chloride) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dibutylsulfamoyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group can yield sulfoxides or sulfones, while nucleophilic substitution on the chlorothiophene ring can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound is investigated for its potential antimicrobial, antifungal, and anticancer activities. The presence of the oxadiazole ring is known to impart significant biological activity, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic applications. Studies may explore its efficacy and mechanism of action in treating various diseases, including infections and cancers.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorothiophene and benzamide moieties may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- 5-(5-chlorothiophen-2-yl)-3H-1,3,4-oxadiazole-2-thione
Uniqueness
Compared to similar compounds, N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide is unique due to the presence of the dibutylsulfamoyl group, which can influence its solubility, stability, and biological activity. This structural difference can result in distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O4S2/c1-3-5-13-26(14-6-4-2)32(28,29)16-9-7-15(8-10-16)19(27)23-21-25-24-20(30-21)17-11-12-18(22)31-17/h7-12H,3-6,13-14H2,1-2H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNFUHLICAIHHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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